Leaving-Group Reactivity: Bromide vs. Chloride
The terminal 5‑bromopentanoyl chain of the target compound provides a primary alkyl bromide leaving group that is significantly more reactive toward nucleophilic substitution than the chloride in the direct chloro‑pentanoyl analogue (CAS 2060051‑83‑2). In classical SN2 leaving‑group reactivity scales, primary alkyl bromides react approximately 10–100 fold faster than the corresponding primary alkyl chlorides under identical conditions [1]. This kinetic advantage is preserved in the target compound because the 5‑bromopentanoyl side chain is electronically isolated from the diazocane ring, allowing the bromide to behave as a typical unbranched primary alkyl bromide. Consequently, reactions that require appreciable conversion within practical timeframes (e.g., azide displacement, amine alkylation) frequently fail or require forcing conditions when the chloride congener is used [1].
| Evidence Dimension | Relative SN2 reactivity (primary alkyl halide) |
|---|---|
| Target Compound Data | Primary alkyl bromide (C–Br bond dissociation energy ≈ 285 kJ·mol⁻¹; leaving group ability: Br⁻ >> Cl⁻) [1] |
| Comparator Or Baseline | Primary alkyl chloride (C–Cl bond dissociation energy ≈ 327 kJ·mol⁻¹; leaving group ability: Cl⁻ << Br⁻) [1] |
| Quantified Difference | Approximately 10–100× rate enhancement for bromide vs. chloride in SN2 displacements (class‑level value derived from primary alkyl halide series) [1] |
| Conditions | Standard nucleophilic substitution (SN2) conditions for primary alkyl halides; general trend validated across multiple nucleophiles and solvents [1] |
Why This Matters
For procurement, the bromide variant is the appropriate choice when downstream chemistry requires efficient, high-yielding substitution or cross-coupling; the chloride congener often yields incomplete conversion or side-product formation under the same conditions.
- [1] LibreTexts Chemistry. 8.02 Relative Reactivity of Halide Leaving Groups. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)/08%3A_Alkyl_Halides/8.02_Relative_Reactivity_of_Halide_Leaving_Groups (accessed 2026-05-01). View Source
